Naphthol AS-TR phosphate

描述

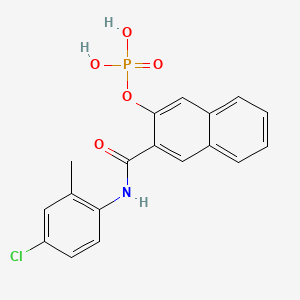

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClNO5P/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTFMUPUBYXPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClNO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180781 | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2616-72-0 | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2616-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Naphthol AS-TR Phosphate: Properties, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Naphthol AS-TR phosphate (B84403), a versatile chemical compound with significant applications in both biochemical research and as a potential therapeutic agent. This document details its chemical properties, mechanisms of action, and experimental protocols for its primary uses as a phosphatase substrate and a transcription factor inhibitor.

Core Chemical and Physical Properties

Naphthol AS-TR phosphate is an organic compound that is often utilized in its salt form for increased solubility in aqueous solutions. Its fundamental properties are summarized below.

| Property | This compound | This compound disodium (B8443419) salt |

| CAS Number | 2616-72-0[1] | 4264-93-1[2][3][4][5][6] |

| Molecular Formula | C₁₈H₁₅ClNO₅P[1] | C₁₈H₁₃ClNNa₂O₅P[2][3][4][6] |

| Molecular Weight | 391.74 g/mol [1] | 435.71 g/mol [3][4][5] |

| Appearance | White to off-white powder | White to off-white powder[7] |

| Solubility | Soluble in water (50 mg/mL)[3][7] | |

| Storage Temperature | -20°C[1] | -20°C[3] |

Application 1: Histochemical Substrate for Phosphatase Detection

This compound is widely used as a chromogenic and fluorogenic substrate for the detection of acid and alkaline phosphatase activity in tissues and cells.[4][8]

Mechanism of Action

The detection method is based on a two-step enzymatic reaction. First, phosphatase enzymes present in the biological sample hydrolyze the phosphate group from the this compound substrate. This releases an insoluble naphthol derivative, Naphthol AS-TR. In the second step, this naphthol derivative couples with a diazonium salt (e.g., Fast Red TR) that is present in the reaction mixture. This coupling reaction forms a highly colored, insoluble azo dye at the site of enzyme activity, allowing for the precise localization of the phosphatase.

Experimental Protocol: General Method for Phosphatase Staining

Materials:

-

Frozen or paraffin-embedded tissue sections on slides

-

Fixative (e.g., cold acetone (B3395972) or formaldehyde (B43269) solution)

-

This compound disodium salt

-

A suitable buffer (e.g., Tris-HCl for alkaline phosphatase, acetate (B1210297) buffer for acid phosphatase)

-

Diazonium salt (e.g., Fast Red TR salt)

-

Distilled or deionized water

-

Aqueous mounting medium

-

Counterstain (e.g., Mayer's Hematoxylin) (optional)

Procedure:

-

Tissue Preparation: If using frozen sections, cut 10-16 µm sections in a cryostat. For paraffin-embedded tissues, deparaffinize and rehydrate the sections.

-

Fixation: Fix the tissue sections according to the requirements of the target enzyme. For example, immerse slides in a cold fixative for a specified time.

-

Rinsing: Rinse the slides thoroughly with distilled water.

-

Preparation of Incubation Solution:

-

Dissolve the diazonium salt in the appropriate buffer.

-

Separately, dissolve the this compound in the same buffer.

-

Just before use, mix the two solutions. The final concentration of this compound is typically in the range of 0.1-1.0 mg/mL.

-

-

Incubation: Cover the tissue sections with the incubation solution and incubate at room temperature or 37°C for 30-60 minutes, or until the desired color intensity is reached. Protect the slides from direct light during incubation.

-

Washing: Gently wash the slides in distilled water for 2 minutes.

-

Counterstaining (Optional): If a nuclear counterstain is desired, immerse the slides in a solution like Mayer's Hematoxylin for a few minutes, followed by rinsing in water.

-

Mounting: Mount the coverslips using an aqueous mounting medium, as the azo dye product can be soluble in organic solvents.

-

Microscopic Examination: Observe the slides under a light microscope. Sites of phosphatase activity will appear as a colored precipitate (e.g., red with Fast Red TR).

Application 2: Inhibitor of CREB-CBP Transcription Factor Complex

Recent research has identified this compound (NASTRp) as a small-molecule inhibitor of the interaction between the cyclic-AMP response element-binding protein (CREB) and the CREB-binding protein (CBP). This inhibitory action makes it a potential therapeutic agent for diseases characterized by dysregulated CREB activity, such as certain types of cancer.

Mechanism of Action

CREB is a transcription factor that, upon phosphorylation, recruits the coactivator CBP. The interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP is crucial for the transcription of CREB target genes, which are often involved in cell proliferation and survival. This compound is thought to bind to the KIX domain of CBP, thereby disrupting the CREB-CBP complex. This disruption prevents the recruitment of the transcriptional machinery and inhibits the expression of downstream target genes. This can lead to cell cycle arrest, suppression of autophagy, and induction of endoplasmic reticulum stress in cancer cells.

Quantitative Data: Anti-Cancer Activity

The inhibitory effect of this compound on cancer cell growth has been quantified in various studies.

| Cell Line | Cancer Type | Assay | IC₅₀ Value (µM) |

| NCI-H1734 | Lung Adenocarcinoma | MTT Assay | 3.701 |

Experimental Protocols: Assessing Anti-Cancer Effects

The following are summaries of common experimental methods used to evaluate the efficacy of this compound as a CREB-CBP inhibitor.

1. Cell Proliferation (MTT) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Methodology:

-

Seed cancer cells (e.g., NCI-H1734) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 96 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

2. Co-Immunoprecipitation (Co-IP) Assay:

-

Principle: This technique is used to determine if two proteins (in this case, CREB and CBP) interact in a cellular context.

-

Methodology:

-

Transfect cells (e.g., HEK293T) with expression vectors for tagged versions of CREB and CBP.

-

Treat the cells with this compound or a vehicle control.

-

Lyse the cells to release the proteins.

-

Incubate the cell lysate with an antibody that specifically recognizes one of the tagged proteins (e.g., anti-Flag for Flag-tagged CREB).

-

Add protein A/G-agarose beads to precipitate the antibody-protein complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the proteins from the beads and analyze them by Western blotting using an antibody against the second protein (e.g., an antibody against the CBP tag).

-

A reduced signal for the second protein in the this compound-treated sample compared to the control indicates that the compound has disrupted the protein-protein interaction.

-

References

- 1. Leukocyte Alkaline Phosphatase Kit based on naphthol AS-MX phosphate and fast blue RR salt (with citrate) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Preparation of this compound for localization of phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. (PDF) Preparation of this compound for [research.amanote.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. bio-optica.it [bio-optica.it]

- 7. researchgate.net [researchgate.net]

- 8. creative-enzymes.com [creative-enzymes.com]

The Principle of Naphthol AS-TR Phosphate: A Chromogenic Substrate for Enzyme Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Naphthol AS-TR phosphate (B84403) is a widely utilized chromogenic substrate in various biochemical assays, primarily for the detection of phosphatase activity. Its utility lies in its ability to generate a localized, insoluble colored product upon enzymatic action, enabling the visualization and quantification of enzyme presence and activity in techniques such as immunohistochemistry (IHC) and enzyme-linked immunosorbent assays (ELISA). This guide delves into the core principles of Naphthol AS-TR phosphate as a chromogenic substrate, providing detailed experimental protocols and quantitative data to support its application in research and drug development.

Core Principle: Enzymatic Hydrolysis and Chromogenic Coupling

The fundamental principle behind this compound's function as a chromogenic substrate involves a two-step enzymatic reaction.[1] this compound itself is a soluble and colorless compound. In the presence of a phosphatase enzyme, such as alkaline phosphatase (ALP) or acid phosphatase (ACP), the terminal phosphate group is hydrolyzed. This enzymatic cleavage releases an insoluble, colorless intermediate, Naphthol AS-TR.

The second step involves the coupling of this naphthol intermediate with a diazonium salt, such as Fast Red TR. This coupling reaction results in the formation of a highly colored, insoluble azo dye. The intense color of this final product allows for the direct visualization of the enzyme's location and the semi-quantitative assessment of its activity. The insolubility of the final product is crucial for histochemical applications, as it ensures that the colored precipitate remains at the site of enzymatic activity, providing high-resolution localization.[1]

Quantitative Data

The selection of a substrate for an enzymatic assay is often guided by its kinetic parameters, which describe the efficiency of the enzyme-substrate interaction. While specific kinetic data for this compound can be limited in the public domain, data for structurally similar Naphthol AS substrates provide valuable insights into their performance with alkaline phosphatase.

| Substrate | Enzyme Source | Apparent K_m (mM) | Apparent V_max (absorbance units) | Reference |

| Naphthol AS-BI phosphate | Rat intestinal unspecific alkaline phosphatase | 0.81 ± 0.43 (apical) | 3.99 ± 1.217 (apical) | --INVALID-LINK--[2] |

| 0.82 ± 0.261 (basal) | 3.26 ± 0.719 (basal) | --INVALID-LINK--[2] | ||

| Naphthol AS-BI phosphate | Isolated rat duodenal epithelial cells | 0.17 ± 0.015 | 13.9 ± 1.38 | --INVALID-LINK--[3] |

Note: The provided K_m and V_max values are for Naphthol AS-BI phosphate and may differ for this compound. These values are context-dependent and can be influenced by factors such as pH, temperature, and buffer composition. Researchers are encouraged to determine these parameters for their specific experimental conditions.

Experimental Protocols

The following are generalized protocols for the use of this compound in immunohistochemistry and ELISA. These should be considered as starting points and may require optimization for specific applications.

Immunohistochemistry (IHC) Protocol for Alkaline Phosphatase Detection

This protocol is adapted from established methods for chromogenic detection in IHC.

Reagents and Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody specific to the target antigen

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

This compound solution

-

Fast Red TR solution

-

Aqueous mounting medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval (if necessary):

-

Incubate slides in pre-heated antigen retrieval solution (e.g., 95-100°C for 20-30 minutes).

-

Allow slides to cool to room temperature.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody at the optimal dilution for 1-2 hours at room temperature or overnight at 4°C.

-

Rinse with PBS (3 x 5 minutes).

-

-

Secondary Antibody Incubation:

-

Incubate sections with the AP-conjugated secondary antibody at the optimal dilution for 30-60 minutes at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

-

Chromogenic Substrate Preparation and Incubation:

-

Prepare the this compound/Fast Red TR substrate solution according to the manufacturer's instructions immediately before use. A typical preparation involves dissolving a tablet set in a specified volume of water.

-

Incubate sections with the substrate solution for 5-20 minutes, or until the desired color intensity is reached. Monitor the reaction under a microscope.

-

The reaction produces an intense red precipitate at the site of alkaline phosphatase activity.

-

-

Counterstaining and Mounting:

-

Rinse slides with distilled water.

-

Counterstain with a suitable hematoxylin (B73222) solution (optional).

-

Rinse with water.

-

Mount with an aqueous mounting medium, as the red precipitate is alcohol-soluble.

-

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a general indirect ELISA procedure using an alkaline phosphatase-conjugated antibody and this compound as the substrate.

Reagents and Materials:

-

96-well microplate

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Antigen

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound substrate solution

-

Fast Red TR solution

-

Stop solution (optional, e.g., 3M NaOH)

-

Microplate reader

Procedure:

-

Antigen Coating:

-

Dilute the antigen to the desired concentration in coating buffer.

-

Add 100 µL of the antigen solution to each well of the microplate.

-

Incubate overnight at 4°C or for 2-4 hours at 37°C.

-

Wash the plate three times with wash buffer.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at 37°C.

-

Wash the plate three times with wash buffer.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer.

-

Add 100 µL of the diluted primary antibody to each well.

-

Incubate for 1-2 hours at 37°C.

-

Wash the plate three times with wash buffer.

-

-

Secondary Antibody Incubation:

-

Dilute the AP-conjugated secondary antibody in blocking buffer.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1-2 hours at 37°C.

-

Wash the plate five times with wash buffer.

-

-

Substrate Incubation and Detection:

-

Prepare the this compound/Fast Red TR substrate solution.

-

Add 100 µL of the substrate solution to each well.

-

Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development.

-

The enzymatic reaction will produce a colored product that can be detected spectrophotometrically.[4][5]

-

-

Data Acquisition:

-

(Optional) Add 50 µL of stop solution to each well.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Mandatory Visualizations

Enzymatic Reaction of this compound

Caption: Enzymatic conversion of this compound to a colored precipitate.

General Immunohistochemistry (IHC) Workflow

Caption: A typical workflow for chromogenic detection in immunohistochemistry.

This compound as an Inhibitor of the CREB-CBP Signaling Pathway

This compound and its analogs have been identified as inhibitors of the interaction between cAMP response element-binding protein (CREB) and CREB-binding protein (CBP).[6] This interaction is crucial for the transcription of genes involved in cell proliferation, survival, and differentiation. By disrupting this complex, this compound can modulate these cellular processes, making it a valuable tool for studying this signaling pathway and a potential therapeutic agent.

Caption: Mechanism of this compound in CREB-CBP signaling.

References

- 1. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 2. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [shop.labclinics.com]

Navigating the Solubility Landscape of Naphthol AS-TR Phosphate: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of Naphthol AS-TR phosphate (B84403) in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffer systems, providing critical data and protocols for its effective use in scientific research and drug development.

Naphthol AS-TR phosphate is a widely utilized substrate in enzyme assays, particularly for the detection of acid and alkaline phosphatase activity. Its utility in these applications is fundamentally linked to its solubility in relevant solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in its effective application.

Quantitative Solubility Data

The solubility of this compound varies significantly between organic solvents and aqueous solutions. The following table summarizes the available quantitative data for this compound and its closely related analogue, Naphthol AS-BI phosphate, which provides a strong indication of its solubility behavior.

| Compound | Solvent/Buffer | Temperature (°C) | Solubility | Source |

| This compound disodium (B8443419) salt | Water | Not Specified | 50 mg/mL | [1][2] |

| Naphthol AS-BI phosphate | DMSO | Not Specified | ~20 mg/mL | [3] |

| Naphthol AS-BI phosphate | 1:3 DMSO:PBS (pH 7.2) | Not Specified | ~0.25 mg/mL | [3] |

Note: The data for Naphthol AS-BI phosphate is included as a reference due to its structural similarity to this compound and the limited direct quantitative data for the latter in DMSO and buffered solutions.

Experimental Protocols

Accurate determination of solubility is crucial for experimental design. Below are detailed methodologies for conducting thermodynamic and kinetic solubility assays, adapted for this compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

-

This compound

-

Solvent of interest (DMSO, TRIS buffer, PBS buffer)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the solvent (e.g., 1 mL of DMSO or aqueous buffer).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the vials to stand to let undissolved material settle.

-

Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, TRIS)

-

96-well microplate

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the this compound DMSO stock solution to each well (e.g., 1-5 µL to 100 µL of buffer). This will induce precipitation if the compound's solubility is exceeded.

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of the samples using a nephelometer or measure the concentration of the dissolved compound after centrifugation and removal of the supernatant using a UV-Vis plate reader.

-

The concentration at which precipitation is observed is an indication of the kinetic solubility.

Mandatory Visualizations

To further clarify the experimental workflows and the biochemical context of this compound, the following diagrams are provided.

Caption: Thermodynamic Solubility Workflow.

Caption: Enzymatic Reaction of this compound.

Discussion and Recommendations

The data clearly indicates that while the disodium salt of this compound is readily soluble in water, its solubility in aqueous buffers is significantly lower. For applications requiring the use of this compound in buffered solutions, a co-solvent approach is highly recommended. Based on the data for the analogous Naphthol AS-BI phosphate, dissolving the compound first in a minimal amount of DMSO before diluting with the desired aqueous buffer is an effective strategy. Researchers should be mindful that the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid potential interference with biological systems.

For quantitative studies, it is imperative to experimentally determine the solubility of this compound under the specific conditions of the planned experiment, including the exact buffer composition, pH, and temperature, using the protocols outlined above. This will ensure the accuracy and reliability of the experimental results.

References

Stability and storage conditions for Naphthol AS-TR phosphate powder

An In-Depth Technical Guide to the Stability and Storage of Naphthol AS-TR Phosphate (B84403) Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Naphthol AS-TR phosphate powder. The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and efficacy of this compound for laboratory and developmental use.

Introduction

This compound is a substrate commonly utilized in histochemical and cytochemical assays for the detection of acid and alkaline phosphatase activity. The stability of the powdered form of this compound is critical for ensuring accurate and reproducible experimental results. This document outlines the optimal storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound powder.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of this compound powder. The following table summarizes the recommended conditions based on manufacturer safety data sheets and product information.

| Parameter | Recommended Condition | Source(s) |

| Long-Term Storage Temperature | -20°C | [1] |

| Short-Term Storage Temperature | Ambient | [1] |

| Atmosphere | Store in a well-ventilated place. | [2] |

| Container | Keep container tightly closed. | [2] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection. | [2] |

Stability Profile

While specific public data on the comprehensive stability of this compound powder is limited, general principles of stability testing for pharmaceutical and chemical compounds can be applied. Stability is typically assessed under various environmental conditions to predict the shelf-life and identify potential degradation products.

Factors Affecting Stability

The primary factors that can influence the stability of this compound powder include:

-

Temperature: Elevated temperatures can accelerate chemical degradation.

-

Humidity: As a powder, moisture can lead to hydrolysis of the phosphate group or physical changes such as clumping.

-

Light: Exposure to UV or visible light can induce photolytic degradation.

-

pH (in solution): Once dissolved, the pH of the solution can significantly impact the rate of hydrolysis.

The following diagram illustrates the relationship between these environmental factors and the stability of the compound.

Caption: Factors influencing this compound stability.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound powder would involve both long-term and accelerated stability studies.

Accelerated Stability Testing

Accelerated stability studies are designed to increase the rate of chemical degradation and physical change by using exaggerated storage conditions.[3] The data from these studies can be used to predict the shelf life under recommended storage conditions.

| Condition | Temperature | Relative Humidity | Duration |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |

These conditions are based on ICH guidelines for stability testing and may be adapted based on the specific properties of the compound.

Photostability Testing

Photostability testing is conducted to evaluate the impact of light exposure on the compound.[4]

| Condition | Illumination | Near UV Energy | Duration |

| Overall Illumination | Not less than 1.2 million lux hours | Not less than 200 watt hours/square meter | As required |

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.[5] The following is a proposed HPLC method adapted from a validated method for a similar compound, Naphthol AS-E phosphate.[6][7]

Chromatographic Conditions:

-

Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A gradient of Milli-Q water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Sample Preparation:

-

Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the this compound solution to the following stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours

-

Alkaline: 0.1 M NaOH at 60°C for 24 hours

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours

-

Thermal: 80°C for 48 hours

The following diagram outlines the experimental workflow for stability testing.

Caption: Workflow for this compound stability testing.

Conclusion

References

- 1. This compound = 99 HPLC, Bulk package 4264-93-1 [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. www3.paho.org [www3.paho.org]

- 4. database.ich.org [database.ich.org]

- 5. ijmr.net.in [ijmr.net.in]

- 6. researchgate.net [researchgate.net]

- 7. Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Naphthol AS-TR Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Naphthol AS-TR phosphate (B84403), a crucial substrate for phosphatase activity assays. This document details the chemical properties, a plausible synthesis pathway based on established chemical principles, and purification methodologies.

Chemical Properties and Data

Naphthol AS-TR phosphate, also known as 3-[(4-chloro-o-tolyl)carbamoyl]-2-naphthylphosphoric acid, is a key reagent in various biochemical and histochemical applications.[1] Its disodium (B8443419) salt form is also commonly used. A summary of its key chemical data is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₅ClNO₅P | [1] |

| Molecular Weight | 391.74 g/mol | [1] |

| CAS Number | 2616-72-0 | [1] |

| Appearance | White, slightly yellow or dark green crystalline powder | [1] |

| Purity (Typical) | ≥95% (HPLC) or ≥99% (HPLC) | [1][2] |

| Storage Conditions | < 0 °C | [1] |

| Solubility | Soluble in DMF or TRIS-HCl buffer. The disodium salt is soluble in water (50 mg/mL, clear, colorless to faintly yellow). |

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

The synthesis of this compound involves the phosphorylation of Naphthol AS-TR (N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide). While the full experimental details from the seminal work by Jeffree and Taylor in the Journal of Histochemistry and Cytochemistry (1961) could not be retrieved, a general synthetic approach can be outlined based on standard phosphorylation reactions of hydroxylated aromatic compounds. The process typically involves the reaction of the hydroxyl group of Naphthol AS-TR with a phosphorylating agent.

Experimental Protocol: A Plausible Synthesis Route

The following protocol is a generalized procedure based on common chemical practices for phosphorylation and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

Naphthol AS-TR (starting material)

-

Phosphorus oxychloride (POCl₃) or another suitable phosphorylating agent

-

Pyridine or another suitable base/solvent

-

Dry, inert solvent (e.g., dichloromethane, acetonitrile)

-

Hydrochloric acid (HCl) for acidification

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

-

Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve Naphthol AS-TR in a suitable dry, inert solvent under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Base: Slowly add a suitable base, such as pyridine, to the solution while maintaining the temperature at 0°C.

-

Phosphorylation: Add the phosphorylating agent (e.g., phosphorus oxychloride) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the low temperature.

-

Reaction: Allow the reaction to stir at 0°C for a specified time, followed by stirring at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Quenching: Carefully quench the reaction by the slow addition of cold water or ice.

-

Acidification: Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude this compound.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the crude product under vacuum.

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for its use in sensitive enzymatic assays. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent or solvent mixture (e.g., ethanol/water, acetone/water)

-

Activated carbon (optional, for decolorization)

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution by gravity filtration to remove any insoluble impurities and activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway Involvement

Current literature does not indicate a direct role for this compound as a signaling molecule itself. Its primary utility lies in its function as a substrate for phosphatases. The enzymatic cleavage of the phosphate group by alkaline or acid phosphatases yields a naphthol derivative that can then react with a diazonium salt to produce a colored or fluorescent precipitate. This reaction is widely used to detect and quantify phosphatase activity, which is, in turn, a critical component of many cellular signaling pathways. Therefore, this compound serves as an essential tool for studying signaling pathways that are regulated by phosphorylation and dephosphorylation events.

References

A Technical Guide to Naphthol AS-TR Phosphate for the Histochemical Detection of Acid and Alkaline Phosphatase

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Naphthol AS-TR phosphate (B84403) as a versatile substrate for the chromogenic and fluorogenic detection of acid phosphatase (AP) and alkaline phosphatase (ALP) activity. We will cover the core principles, quantitative parameters, and detailed experimental protocols for its application in various research contexts.

Principle of Detection

Naphthol AS-TR phosphate is a histochemical substrate used to visualize phosphatase enzyme activity directly in tissue sections or cell preparations. The detection principle is a two-step enzymatic reaction.

First, the phosphatase enzyme (either AP or ALP, depending on the pH of the reaction buffer) hydrolyzes the phosphate group from the this compound substrate. This enzymatic cleavage releases a soluble, intermediate naphthol derivative (Naphthol AS-TR).

In the second step, this naphthol product immediately couples with a diazonium salt, such as Fast Red TR or hexazonium pararosanilin, which is present in the incubation solution. This coupling reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity.[1] The accumulation of this precipitate allows for the precise microscopic localization of the target enzyme. Alternatively, the released Naphthol AS-TR is fluorescent, enabling quantitative analysis based on fluorescence intensity.[2][3]

Quantitative Data and Substrate Properties

| Parameter | Acid Phosphatase | Alkaline Phosphatase | Notes |

| Optimal pH | Acidic (pH 4.9 - 6.0) | Alkaline (pH 8.6 - 10.5) | The primary determinant for enzyme specificity.[6] |

| Typical Buffer | Acetate (B1210297) Buffer (e.g., 0.1 M, pH 5.2) | Tris-HCl or Glycine-NaOH Buffer | Buffer choice can influence kinetic parameters.[7] |

| Temperature | 25-37 °C | 18-37 °C | Activity increases with temperature, but inactivation can occur above 45°C.[6][8] |

| Km (Comparative) | ~1.0 x 10-4 M (for α-naphthyl phosphate) | ~0.81 mM (for Naphthol-AS-Bi-phosphate) | Km values indicate substrate affinity; lower values suggest higher affinity.[9][10] |

| Vmax (Comparative) | Substrate/Enzyme Dependent | ~3.99 Absorbance Units (histochemical) | Vmax represents the maximum rate of reaction.[9] |

Experimental Protocols

The following sections provide detailed methodologies for preparing reagents and performing staining for both acid and alkaline phosphatase using this compound. A general workflow is outlined below.

Reagent Preparation

Stock Solutions:

-

This compound Stock (e.g., 10 mg/mL): Dissolve 100 mg of this compound disodium (B8443419) salt in 10 mL of N,N-Dimethylformamide (DMF) or a suitable solvent. Store at -20°C.

-

Diazonium Salt Stock (e.g., Fast Red TR, 10 mg/mL): Prepare fresh by dissolving 10 mg of the salt in 1 mL of distilled water immediately before use. Diazonium salts are unstable.[1]

Protocol for Acid Phosphatase (AP) Detection

This protocol is adapted for snap-frozen tissue sections (e.g., muscle biopsies).[1]

1. Buffers and Solutions:

-

Acetate Buffer (0.1 M, pH 5.2): Prepare by mixing solutions of 0.1 M acetic acid and 0.1 M sodium acetate to achieve the target pH.

-

Incubation Solution (Prepare Fresh):

-

Acetate Buffer (0.1 M, pH 5.2): 20 mL

-

This compound Stock: 0.5 mL

-

Freshly Prepared Diazonium Salt Solution (e.g., hexazonium pararosanilin or Fast Red TR, 1 mg/mL final concentration): 1 mL

-

Mix well and filter before use.

-

2. Staining Procedure:

-

Sample Preparation: Cut cryostat sections (10-16 µm) from snap-frozen tissue and mount them on coverslips or slides.

-

Fixation (Optional but Recommended): Immerse slides in a cold fixative like acetone or a formalin-sucrose solution for 5-10 minutes at 4°C.

-

Washing: Rinse the slides with three changes of deionized water.

-

Incubation: Incubate the slides in the freshly prepared incubation solution for 30-60 minutes at room temperature (or 37°C), protected from light.

-

Washing: Rinse thoroughly with three changes of deionized water.

-

Counterstaining (Optional): Stain nuclei with a suitable counterstain like Mayer's Hematoxylin for 5-10 minutes, followed by a blueing step in running tap water.

-

Dehydration and Mounting: Dehydrate the sections rapidly through an ascending series of ethanol (B145695) (e.g., 70%, 95%, 100%), clear with xylene, and mount with a permanent mounting medium.

3. Expected Results:

-

Sites of acid phosphatase activity will be marked by a bright red or reddish-brown insoluble precipitate.

Protocol for Alkaline Phosphatase (ALP) Detection

This protocol is suitable for blood or bone marrow films, as well as tissue sections.[3][8]

1. Buffers and Solutions:

-

Tris-HCl Buffer (0.05 M, pH 9.5): Prepare and adjust pH at room temperature.

-

Incubation Solution (Prepare Fresh):

2. Staining Procedure:

-

Sample Preparation: Use air-dried blood/marrow films or cryosections.

-

Fixation: Fix slides gently. A common fixative is a citrate-acetone solution for a brief period (e.g., 30 seconds).

-

Pre-incubation: Pre-incubate slides in the Tris-HCl buffer for 1 hour at room temperature.[3]

-

Incubation: Transfer slides to the freshly prepared incubation solution and incubate for 15-30 minutes at room temperature (18-26°C), protected from light.[8]

-

Washing: Remove slides and rinse thoroughly in deionized water for 2 minutes.

-

Counterstaining (Optional): Stain nuclei with Mayer's Hematoxylin for 10 minutes.

-

Mounting: Rinse well and mount with an aqueous mounting medium.

3. Expected Results:

-

Sites of alkaline phosphatase activity will appear as red-to-purple deposits, depending on the diazonium salt used.

Applications and Considerations

-

Diagnostic Histopathology: The detection of Tartrate-Resistant Acid Phosphatase (TRAP) is a key marker for osteoclasts, relevant in bone disease research.[11] Leukocyte Alkaline Phosphatase (LAP) scores are used in hematology to aid in the diagnosis of certain leukemias.

-

Drug Development: The method can be used to assess cellular responses, such as osteogenic differentiation, which is often marked by an increase in ALP activity.

-

Controls: It is crucial to include a negative control by either omitting the substrate from the incubation medium or by pre-incubating a slide with a known phosphatase inhibitor (e.g., L-tartrate for most acid phosphatases or L-p-Bromotetramisole/EDTA for alkaline phosphatase).

References

- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 2. This compound [shop.labclinics.com]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Naphthol-ASBI phosphate as a preferred substrate for tartrate-resistant acid phosphatase isoform 5b - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Azo-Dye Coupling Reaction with Naphthol AS-TR

This technical guide provides a comprehensive overview of the azo-dye coupling reaction, with a specific focus on the use of Naphthol AS-TR as the coupling component. It is intended for researchers, scientists, and professionals in drug development who utilize this reaction in dyeing, pigment production, and advanced biochemical applications such as enzyme histochemistry.

Core Chemistry of the Reaction

The formation of azo dyes is a two-step process involving diazotization followed by a coupling reaction. This process is a cornerstone of synthetic dye chemistry, responsible for over 60% of all synthetic dyes produced globally.[1]

The Reactants

The Diazo Component: The reaction begins with a primary aromatic amine (an aniline (B41778) derivative). In a process called diazotization, this amine is converted into a highly reactive aryldiazonium salt (Ar-N₂⁺).[2] The diazonium salt acts as the electrophile in the subsequent coupling step.[3]

The Coupling Component: Naphthol AS-TR Naphthol AS-TR is an organic compound used as a coupling agent in the preparation of azo dyes.[4] Its chemical structure and properties are detailed below.

| Property | Value |

| IUPAC Name | N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide[5] |

| CAS Number | 92-76-2[5] |

| Molecular Formula | C₁₈H₁₄ClNO₂[5] |

| Molar Mass | 311.76 g/mol |

| Appearance | Dark beige powder[5] |

| Solubility | Insoluble in water, soluble in pyridine[5] |

The Reaction Mechanism

The overall reaction is an electrophilic aromatic substitution where the aryldiazonium cation attacks the electron-rich ring of the coupling partner, Naphthol AS-TR.[1][3]

-

Diazotization: A primary aromatic amine reacts with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2][6] This reaction must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[2][7]

-

Azo Coupling: The diazonium salt solution is then added to a solution of Naphthol AS-TR. For coupling with phenols and naphthols, the reaction is conducted in a basic or alkaline medium (pH > 7.5).[1][7] The hydroxyl group of Naphthol AS-TR is a strong activating group, and the electrophilic diazonium ion attacks the activated naphthalene (B1677914) ring, typically at the ortho position relative to the hydroxyl group, to form the stable azo compound.[3][8] The resulting Ar-N=N-Ar' structure contains an extended conjugated system, which is responsible for the vibrant color of the dye.[2]

Experimental Protocols

The following sections provide generalized methodologies for synthesizing an azo dye using Naphthol AS-TR. Exact quantities will vary based on the specific aromatic amine used.

Protocol 1: Synthesis of the Azo Dye

This protocol outlines the standard laboratory procedure for the diazotization and coupling steps.

Materials:

-

Primary Aromatic Amine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Naphthol AS-TR

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

Diazotization:

-

Dissolve the primary aromatic amine in a mixture of concentrated HCl and distilled water in a beaker.[6][9]

-

Cool the resulting solution to 0-5 °C in an ice bath. The amine salt may precipitate.[6]

-

Separately, prepare a solution of sodium nitrite in distilled water and cool it in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the cold amine salt solution, ensuring the temperature does not rise above 5 °C.[6] Stir continuously. The resulting clear solution contains the diazonium salt and should be used promptly.[7]

-

-

Preparation of Coupling Solution:

-

Coupling Reaction:

-

Slowly and with constant, efficient stirring, add the cold diazonium salt solution to the cold Naphthol AS-TR solution.[7][9]

-

A brightly colored precipitate of the azo dye will form immediately.[7]

-

Continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[6][7]

-

-

Isolation and Purification:

Protocol 2: Histochemical Detection of Phosphatase Activity

A major application of Naphthol AS-TR is in enzyme histochemistry, often using its phosphate (B84403) derivative. The enzyme cleaves the phosphate group, and the liberated Naphthol AS-TR immediately couples with a diazonium salt present in the incubation medium to form an insoluble, colored precipitate at the site of enzyme activity.[10]

Principle: Naphthol AS-TR Phosphate (Substrate) ---[Enzyme]--> Naphthol AS-TR + Phosphate Naphthol AS-TR + Diazonium Salt ---[Coupling]--> Insoluble Azo Dye (Colored Precipitate)

Materials:

-

Tissue sections (fixed or fresh-frozen)

-

Incubation buffer (specific to the enzyme's optimal pH)

-

This compound (or a similar Naphthol AS derivative)

-

A stable diazonium salt (e.g., Fast Red TR Salt)

-

Dimethylformamide (to dissolve the substrate)

Procedure:

-

Prepare Substrate Solution: Dissolve this compound in a small volume of dimethylformamide, then add it to the appropriate incubation buffer.

-

Add Diazo Salt: Dissolve the diazonium salt (e.g., Fast Red TR) directly into the buffered substrate solution. This final solution should be freshly prepared and filtered before use.

-

Incubation: Cover the tissue sections with the incubation medium and incubate at 37 °C for a duration determined by enzyme activity (e.g., 30-60 minutes).

-

Washing & Counterstaining: Rinse the sections in distilled water. A counterstain (e.g., hematoxylin) can be applied to visualize cell nuclei.

-

Mounting: Dehydrate the sections through a graded alcohol series, clear with xylene, and mount with a permanent mounting medium. The sites of enzyme activity will be marked by a brightly colored precipitate.

Quantitative Data and Characterization

The efficiency of the coupling reaction and the properties of the resulting dye are influenced by several factors.

Key Reaction Parameters

| Parameter | Optimal Condition | Rationale |

| Temperature | 0–10 °C[6][7] | Prevents the decomposition of the unstable diazonium salt and minimizes side reactions.[7] |

| pH (Coupling) | Alkaline (>7.5)[1] | For coupling with phenols/naphthols, an alkaline pH deprotonates the hydroxyl group, forming a highly activated phenoxide/naphthoxide ion, which accelerates the electrophilic substitution.[3] |

| Stirring | Constant and efficient | Ensures homogeneous mixing of the reactants, which is crucial as the dye often precipitates immediately upon formation.[7] |

Product Characterization & Properties

The final azo dye product is typically a colored solid. Its specific color and properties depend on the aromatic amine used for diazotization. Naphthol AS-TR serves as a primer for a range of colors.[5]

| Diazo Component (Base) | Resulting Color with Naphthol AS-TR[5] |

| Orange Base GG | Golden Yellow |

| Jujube Red Base GP | Jujube Red |

| Big Red Base RC | Big Red |

| Red Base ITR | Brilliant Red |

| Blue Base B | Navy Blue |

Standard characterization techniques for the purified dye include melting point determination, UV-Visible spectroscopy (to determine λ_max), Infrared (IR) spectroscopy (to identify functional groups like -N=N-), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[11][12]

Applications

The versatility of the Naphthol AS-TR coupling reaction leads to its use in several fields.

Textile and Pigment Industries

Naphthol AS-TR is primarily used for dyeing cellulosic fibers such as cotton and viscose, as well as silk and nylon.[5][13] The process involves impregnating the fabric with an alkaline solution of Naphthol AS-TR, followed by immersion in a cold solution of the diazonium salt.[2] This in situ dye formation results in excellent color fastness properties, including high resistance to washing and light.[13][14]

Biomedical and Research Applications

In the biomedical field, the most significant application is enzyme histochemistry.[10] The principle allows for the precise localization of enzyme activity within cells and tissues. The phosphate derivative, this compound, is a common substrate for detecting alkaline and acid phosphatases.[10][15]

References

- 1. grokipedia.com [grokipedia.com]

- 2. flexbooks.ck12.org [flexbooks.ck12.org]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. naphthol as-tr purified crystalline [chembk.com]

- 6. byjus.com [byjus.com]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. nbinno.com [nbinno.com]

- 9. biotechjournal.in [biotechjournal.in]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] SYNTHESIS AND APPLICATION OF AZO-NAPHTHOL DYES ON WOOL , SILK AND NYLON FABRICS | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Naphthol Dyes: Applications, Properties, and Importance in Textile Dyeing [buydye.com]

- 14. Naphthols – Uses, Applications & Industrial Importance | [vipulorganics.com]

- 15. medchemexpress.com [medchemexpress.com]

Physical and chemical specifications of Naphthol AS-TR phosphate

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS-TR phosphate (B84403) stands as a critical substrate in histochemical applications, primarily for the detection of acid and alkaline phosphatase activity within tissues. Its unique properties allow for the precise localization of these enzymes, providing invaluable insights in various research and diagnostic fields. This guide delves into the core physical and chemical specifications of Naphthol AS-TR phosphate, alongside detailed experimental protocols for its use.

Core Physical and Chemical Specifications

This compound is commercially available in two primary forms: the free acid and its more water-soluble disodium (B8443419) salt. The choice between these forms often depends on the specific requirements of the experimental protocol, particularly concerning solvent systems and pH.

This compound (Acid Form)

| Property | Specification | Citation |

| Synonym | 3-[(4-Chloro-o-tolyl)carbamoyl]-2-naphthylphosphoric acid | [1] |

| CAS Number | 2616-72-0 | [1] |

| Molecular Formula | C₁₈H₁₅ClNO₅P | [1] |

| Molecular Weight | 391.74 g/mol | [1] |

| Appearance | White, slightly yellow or dark green crystalline powder | [1] |

| Storage Temperature | -20°C |

This compound Disodium Salt

| Property | Specification | Citation |

| CAS Number | 4264-93-1 | [2] |

| Molecular Formula | C₁₈H₁₃ClNNa₂O₅P | [3] |

| Molecular Weight | 435.71 g/mol | [2][3] |

| Appearance | Powder | |

| Purity | ≥99% (HPLC) | [2] |

| Solubility | 50 mg/mL in water (clear, colorless to faintly yellow solution) | |

| Storage Temperature | -20°C |

Chemical Structure

The chemical structure of this compound is fundamental to its function as an enzyme substrate. The phosphate group at the 2-position of the naphthol ring is the target for phosphatase enzymes.

Caption: Chemical structure of this compound.

Histochemical Application: The Azo-Dye Coupling Reaction

This compound is a cornerstone of enzyme histochemistry, particularly for the localization of acid and alkaline phosphatases. The underlying principle is an enzyme-mediated hydrolysis reaction followed by a coupling reaction that produces a visible, insoluble precipitate at the site of enzyme activity.

The enzymatic reaction involves the hydrolysis of the phosphate ester bond in this compound by a phosphatase enzyme. This reaction releases the phosphate group and a highly reactive naphthol derivative. This intermediate then rapidly couples with a diazonium salt, such as Fast Red TR, present in the incubation medium. The resulting azo dye is a brightly colored, insoluble precipitate that marks the location of the enzyme within the tissue.

Caption: Enzymatic reaction and azo-dye coupling workflow.

Experimental Protocol: Acid Phosphatase Staining

The following protocol is a generalized method for the histochemical demonstration of acid phosphatase activity in frozen tissue sections using this compound.

Materials:

-

Frozen tissue sections (10-16 µm)

-

This compound

-

Diazonium salt (e.g., Hexazonium Pararosanilin)

-

Acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Formalin fixative (optional, for post-fixation)

-

Ascending alcohol series (50%, 70%, 95%, 100%) for dehydration

-

Xylene or other clearing agent

-

Aqueous mounting medium

Procedure:

-

Section Preparation: Cut frozen tissue sections at 10-16 µm using a cryostat and mount them on glass slides. Allow the sections to air dry.

-

Fixation (Optional): If required, fix the sections in cold formalin for a brief period. Wash thoroughly with distilled water.

-

Incubation Solution Preparation:

-

Dissolve this compound in a small amount of dimethylformamide.

-

Add this solution to the acetate buffer.

-

Freshly prepare the diazonium salt solution according to the manufacturer's instructions and add it to the substrate solution. The final solution should be clear.

-

-

Incubation:

-

Incubate the slides with the freshly prepared incubation solution in a dark, humid chamber at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.

-

-

Washing:

-

Rinse the slides thoroughly in several changes of distilled water to stop the reaction.

-

-

Counterstaining (Optional):

-

If desired, counterstain with a suitable nuclear stain like Methyl Green.

-

-

Dehydration and Mounting:

-

Dehydrate the sections rapidly through an ascending series of alcohols.

-

Clear the sections in xylene.

-

Mount the coverslip with an aqueous mounting medium.

-

Expected Results:

Sites of acid phosphatase activity will be marked by a red, insoluble azo dye precipitate. The background and nuclei (if counterstained) will appear in a contrasting color.

Applications in Research and Development

The versatility of this compound extends to various research areas:

-

Enzyme Histochemistry: It is widely used for the localization of acid and alkaline phosphatases in diverse tissue types.[2]

-

Drug Development: The compound can be utilized in the synthesis of active pharmaceutical ingredients.[1]

-

Dye Manufacturing: It serves as a crucial intermediate in the production of high-performance azo dyes for textiles and other materials.[1]

-

Oncology Research: Recent studies have explored the anti-tumor properties of this compound, particularly in lung adenocarcinoma cell lines.[4]

References

Methodological & Application

Application Notes and Protocols: Naphthol AS-TR Phosphate for Histochemical Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the histochemical localization of alkaline phosphatase activity using Naphthol AS-TR phosphate (B84403). This method is a valuable tool in various research areas, including bone biology, cancer research, and developmental biology, allowing for the visualization of enzyme activity directly within tissue sections.

Principle of the Method

The Naphthol AS-TR phosphate staining technique is a chromogenic method for the detection of alkaline phosphatase (ALP) activity. The enzyme hydrolyzes the substrate, this compound, to release an insoluble naphthol derivative. This derivative then couples with a diazonium salt, such as Fast Red Violet LB or Fast Blue BB, present in the incubation medium. This reaction forms a highly colored, insoluble azo dye at the site of enzyme activity, allowing for precise microscopic localization.[1]

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Substrate | This compound | A specific substrate for phosphatases. |

| Enzyme | Alkaline Phosphatase (ALP) | The target enzyme for this protocol. |

| pH Optimum for ALP | 8.0 - 10.0 | The optimal pH can vary depending on the substrate and buffer composition.[2] |

| Excitation/Emission | 388/512 nm | Naphthol AS-TR, the product of the enzymatic reaction, is fluorescent.[3][4] |

| Storage of Substrate | -20°C | The this compound powder should be stored at this temperature.[4][5] |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific tissues and applications.

I. Materials and Reagents

-

This compound (disodium salt)

-

Fast Red Violet LB salt or Fast Blue BB salt

-

N,N-Dimethylformamide (DMF)

-

Tris buffer (0.1 M, pH 9.0)

-

Magnesium chloride (MgCl2)

-

Fixative (e.g., 4% paraformaldehyde in PBS, or cold acetone)

-

Phosphate Buffered Saline (PBS)

-

Nuclear counterstain (e.g., Mayer's Hematoxylin)

-

Aqueous mounting medium

II. Tissue Preparation

-

Fixation: The choice of fixative is critical and depends on the tissue and the desired preservation of enzyme activity.

-

For Frozen Sections: Fix fresh frozen sections in cold acetone (B3395972) for 10 minutes at 4°C. Air dry briefly before staining.

-

For Paraffin-Embedded Sections: Fix tissues in 4% paraformaldehyde in PBS for 4-24 hours at 4°C. Process and embed in paraffin (B1166041). Deparaffinize and rehydrate sections through a graded series of ethanol (B145695) to distilled water before staining.

-

-

Washing: After fixation, wash the sections thoroughly with PBS to remove any residual fixative.

III. Preparation of Staining Solution

This solution should be prepared fresh just before use.

-

Substrate Stock Solution: Dissolve 10 mg of this compound in 0.5 ml of N,N-Dimethylformamide.

-

Working Staining Solution:

-

To 50 ml of 0.1 M Tris buffer (pH 9.0), add 10 mg of Fast Red Violet LB salt (or Fast Blue BB salt). Mix until dissolved.

-

Add 1 ml of the this compound stock solution to the buffer-salt mixture.

-

Add MgCl2 to a final concentration of 2 mM.

-

Filter the solution through a 0.45 µm filter to remove any precipitate.

-

IV. Staining Procedure

-

Incubation: Cover the tissue sections with the freshly prepared staining solution and incubate at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically and can be monitored by microscopic observation.

-

Washing: After incubation, rinse the sections gently with distilled water.

-

Counterstaining (Optional): To visualize the nuclei, counterstain with a suitable nuclear stain like Mayer's Hematoxylin (B73222) for 1-2 minutes.

-

Bluing: If hematoxylin is used, "blue" the sections by rinsing in running tap water or a dedicated bluing solution.

-

Mounting: Mount the sections with an aqueous mounting medium. Do not dehydrate through alcohols and xylene , as the azo dye product can be soluble in organic solvents.

V. Expected Results

-

Sites of alkaline phosphatase activity: Bright red to reddish-brown precipitate.

-

Nuclei (if counterstained): Blue.

VI. Controls

-

Negative Control: Incubate a section in the staining solution without the this compound substrate. This should result in no color development.

-

Inhibitor Control: Pre-incubate a section with an alkaline phosphatase inhibitor (e.g., levamisole) before adding the complete staining solution. This should significantly reduce or eliminate the staining.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak staining | Inactive enzyme due to improper fixation or tissue handling. | Use fresh tissue and optimize fixation protocol. Avoid over-fixation. |

| Incorrect pH of the buffer. | Prepare fresh buffer and verify the pH. | |

| Inactive substrate or diazonium salt. | Use fresh reagents and store them properly. | |

| High background staining | Incomplete washing after fixation. | Ensure thorough washing of sections. |

| Spontaneous decomposition of the diazonium salt. | Prepare the staining solution immediately before use and filter it. | |

| Crystalline precipitate on the section | The concentration of the diazonium salt is too high. | Reduce the concentration of the diazonium salt. |

| The incubation temperature is too high. | Incubate at a lower temperature (e.g., room temperature or 37°C). |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for this compound histochemical staining.

Caption: Mechanism of azo dye formation in this compound staining.

References

Application Notes and Protocols for Naphthol AS-TR Phosphate in Enzyme Histochemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Naphthol AS-TR phosphate (B84403) as a substrate for the localization of phosphatase activity in enzyme histochemistry. This document outlines the underlying principles, detailed protocols for acid and alkaline phosphatase detection, and quantitative data to assist in experimental design and execution.

Introduction to Naphthol AS-TR Phosphate

This compound is a soluble substrate widely employed in enzyme histochemistry for the detection of both acid and alkaline phosphatase activity.[1][2] It belongs to the family of naphthol AS derivatives, which are known for producing sharp, well-defined localization of enzyme activity. The enzymatic hydrolysis of this compound yields an insoluble naphthol derivative that, in the presence of a diazonium salt, forms a highly colored, insoluble azo dye at the site of enzyme activity.[3] This simultaneous coupling reaction allows for the precise visualization of enzyme distribution within tissues and cells. Its properties make it a valuable tool in various research areas, including diagnostics and drug development, where the localization of phosphatases can be indicative of specific cellular processes or disease states.[2]

Principle of the Azo-Dye Coupling Method

The histochemical demonstration of phosphatase activity using this compound is based on the principle of simultaneous azo-dye coupling. The process involves the following key steps:

-

Enzymatic Hydrolysis: The tissue section is incubated in a solution containing this compound at an optimal pH for the target enzyme (acidic for acid phosphatase, alkaline for alkaline phosphatase). The phosphatase enzyme present in the tissue hydrolyzes the phosphate group from the this compound substrate.

-

Formation of an Insoluble Naphthol Derivative: The hydrolysis reaction releases a highly insoluble naphthol derivative, Naphthol AS-TR. This insolubility is crucial as it prevents the diffusion of the reaction product from the site of enzyme activity, ensuring sharp localization.

-

Azo-Coupling Reaction: The incubation medium also contains a stable diazonium salt, such as Fast Red TR. The liberated Naphthol AS-TR immediately couples with the diazonium salt.

-

Visualization: This coupling reaction forms a intensely colored, insoluble azo-dye precipitate at the site of the enzymatic reaction. The resulting colored precipitate can be visualized under a light microscope, indicating the precise location of the phosphatase activity within the tissue architecture.

This method provides excellent localization and sensitivity, making it a reliable technique for a wide range of histochemical applications.

Caption: Enzymatic reaction and azo-dye coupling workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in enzyme histochemistry, derived from established protocols.

Table 1: Reagent Concentrations and pH for Phosphatase Detection

| Parameter | Acid Phosphatase | Alkaline Phosphatase |

| Substrate | This compound | This compound |

| Substrate Concentration | 4 mg / 0.5 ml N,N-Dimethylformamide | 5-10 mg |

| Diazonium Salt | Fast Red TR Salt | Fast Red TR Salt |

| Diazonium Salt Concentration | 40 mg | 50 mg |

| Buffer | 0.1 M Acetate Buffer | 0.1 M Tris Buffer |

| pH | 5.0 | 9.2 |

| Activator | - | MgCl₂ (optional) |

| Inhibitor (for control) | 1 M Sodium Fluoride (NaF) | 10 mM Levamisole |

Table 2: Incubation and Fixation Parameters

| Parameter | Acid Phosphatase | Alkaline Phosphatase |

| Fixation | Cold (4°C) formol-calcium | Cold (4°C) acetone (B3395972) or 4% paraformaldehyde |

| Fixation Time | 10-18 hours | 10-15 minutes |

| Tissue Preparation | Frozen sections (cryostat) | Frozen or paraffin (B1166041) sections |

| Incubation Temperature | 37°C | 37°C or Room Temperature |

| Incubation Time | 30-60 minutes | 15-60 minutes |

Experimental Protocols

The following are detailed protocols for the detection of acid and alkaline phosphatase using this compound.

Protocol for Acid Phosphatase Detection

This protocol is adapted for use with frozen tissue sections.

Materials:

-

This compound

-

N,N-Dimethylformamide

-

0.1 M Acetate buffer (pH 5.0)

-

Fast Red TR salt (or other suitable diazonium salt)

-

1 M Sodium Fluoride (for control)

-

Distilled water

-

Coplin jars

-

Microscope slides and coverslips

-

Aqueous mounting medium

Procedure:

-

Tissue Preparation:

-

Cut frozen sections at 5-10 µm using a cryostat.

-

Mount sections on clean, pre-cooled microscope slides.

-

Allow sections to air dry for a few minutes.

-

-

Preparation of Incubation Medium (prepare fresh):

-

Dissolve 4 mg of this compound in 0.5 ml of N,N-Dimethylformamide.

-

In a separate container, dissolve 40 mg of Fast Red TR salt in 40 ml of 0.1 M Acetate buffer (pH 5.0).

-

Add the this compound solution to the buffer-diazonium salt solution and mix well.

-

The final solution should be clear. Filter if necessary.

-

-

Staining Procedure:

-

Immerse the slides in the freshly prepared incubation medium.

-

Incubate at 37°C for 30-60 minutes. Monitor the color development to avoid overstaining.

-

For a control slide, add 1 M Sodium Fluoride to the incubation medium to inhibit enzyme activity.

-

-

Post-Incubation Processing:

-

Rinse the slides gently in distilled water.

-

Counterstain with a suitable nuclear stain (e.g., Mayer's Hematoxylin) for 1-2 minutes, if desired.

-

Rinse again in distilled water.

-

Mount the coverslip with an aqueous mounting medium.

-

Expected Results:

-

Sites of acid phosphatase activity will appear as a bright red, insoluble precipitate.

-

The control slide should show little to no red staining.

Protocol for Alkaline Phosphatase Detection

This protocol is suitable for both frozen and paraffin-embedded tissue sections.

Materials:

-

This compound

-

N,N-Dimethylformamide (or other suitable solvent)

-

0.1 M Tris buffer (pH 9.2)

-

Fast Red TR salt

-